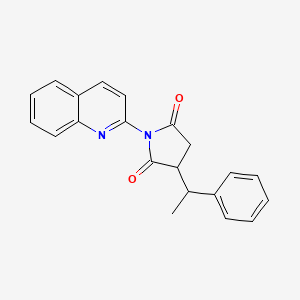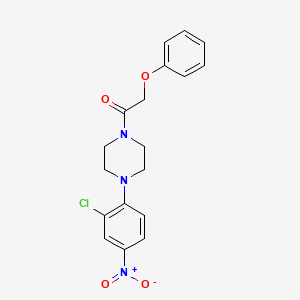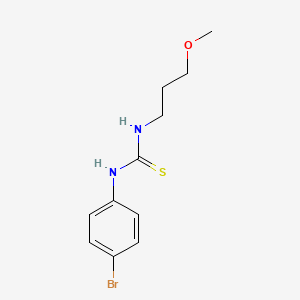
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as PQP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PQP is a pyrrolidine derivative, which has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to modulate the levels of various neurotransmitters and protect against oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and modulate the levels of various neurotransmitters. Additionally, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have a low toxicity profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its potential therapeutic applications in various diseases and conditions. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential therapeutic applications in various diseases and conditions. Another direction is to develop more efficient synthesis methods for 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its derivatives. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione for therapeutic purposes. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is needed to better understand its potential clinical applications.
Synthesemethoden
The synthesis of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 2-quinolinecarboxaldehyde with 3-(1-phenylethyl)pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction results in the formation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione as a white solid with a melting point of 238-240 °C.
Wissenschaftliche Forschungsanwendungen
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(1-phenylethyl)-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)17-13-20(24)23(21(17)25)19-12-11-16-9-5-6-10-18(16)22-19/h2-12,14,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHODWZWDSSKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-1-(quinolin-2-YL)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)
![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)